2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide
Description
Overview of 2-(Trimethylsilyl)-N-[2-(Trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide
This compound is a bis-sulfonamide derivative featuring two 2-(trimethylsilyl)ethanesulfonyl (SES) groups. This compound belongs to a class of organosilicon reagents widely utilized in synthetic organic chemistry for the protection of amines during multi-step synthesis. The SES group is prized for its orthogonal stability under acidic, basic, and reducing conditions, while remaining cleavable under mild fluoride-mediated deprotection. The dual SES architecture in this compound enhances its utility as a bifunctional protecting agent or intermediate in the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₄N₂O₄S₂Si₂ |
| Molecular Weight | 388.66 g/mol |
| Boiling Point | 253.0 ± 42.0 °C (Predicted) |
| Solubility | Soluble in benzene, DCM, methanol |
Historical Context and Discovery
The SES group was first introduced in the early 2000s as a response to the limitations of traditional sulfonamide-protecting groups, such as tosyl (Ts) and nosyl (Ns). Its development was driven by the need for a protecting group compatible with diverse reaction conditions yet removable without harsh acids or bases. The synthesis of SES-protected amines, including this compound, emerged from methodologies involving 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and amines. A landmark 2006 review in Chemical Reviews highlighted the SES group’s versatility, cementing its role in modern synthetic strategies. Subsequent studies, such as those by Declerck et al. (2007), demonstrated its superiority over Ts in diastereoselective hydrogenations of pyrrolines.
Nomenclature and Structural Features in Academic Research
The systematic IUPAC name, this compound, reflects its bis-sulfonamide structure with two trimethylsilyl ethyl chains. Key structural features include:
- Sulfonamide Linkage : The central N–S bond connects two SES groups, creating a symmetrical framework resistant to nucleophilic attack.
- Trimethylsilyl Moieties : The silicon-centered groups confer steric bulk and lipophilicity, enhancing solubility in organic solvents.
- Ethanesulfonyl Backbone : The ethyl spacer between silicon and sulfonyl groups enables controlled deprotection via β-elimination upon fluoride treatment.
Spectroscopic Characteristics :
Rationale for Academic Study of the Compound
Academic interest in this compound stems from three principal factors:
- Orthogonal Protection : Unlike Ts groups, SES groups resist elimination under basic conditions, enabling their use in reactions requiring strong bases (e.g., Grignard additions).
- Mild Deprotection : Fluoride ions (e.g., TBAF) cleave the Si–C bond, releasing ethylene, SO₂, and the free amine without damaging acid-/base-sensitive substrates.
- Synthetic Versatility : The compound serves as a precursor to SES-protected intermediates in natural product synthesis. For example, SES-protected pyrrolines undergo hydrogenation to pyrrolidines with >95% diastereoselectivity.
A 2013 study by Naredla and Klumpp further validated its utility, demonstrating high-yield sulfonamide formation via reactions between N-silylamines and sulfonyl chlorides. These attributes make it indispensable in pharmaceutical research, particularly for constructing nitrogen-containing scaffolds in alkaloid synthesis.
Continued in subsequent sections...
Properties
Molecular Formula |
C10H27NO4S2Si2 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-trimethylsilyl-N-(2-trimethylsilylethylsulfonyl)ethanesulfonamide |
InChI |
InChI=1S/C10H27NO4S2Si2/c1-18(2,3)9-7-16(12,13)11-17(14,15)8-10-19(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
HXORNOSAFNQXMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)NS(=O)(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Trimethylsilyl)ethanesulfonyl Chloride
The key intermediate, 2-(trimethylsilyl)ethanesulfonyl chloride, is prepared by chlorination of the corresponding sulfonic acid or sulfonate salt. A refined method reported in a PhD thesis by Parker (2003) improves yield and purity, achieving 70-86% overall yield with consistent results. The method involves:
- Chlorination of 2-(trimethylsilyl)ethanesulfonic acid or its salt using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature.
- Purification by distillation or recrystallization to obtain a pure sulfonyl chloride.
This intermediate is characterized by:
| Property | Value |
|---|---|
| Boiling Point | 146.8 °C at 760 mmHg |
| Density | 1.059 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4444 |
| Storage Temperature | 2-8 °C |
| Flash Point | 21.1 °C (closed cup) |
Formation of this compound
The sulfonyl chloride intermediate is reacted with a suitable amine or sulfonamide nucleophile to form the desired compound. Typical conditions include:
- Use of a base such as cesium carbonate (Cs2CO3) or triethylamine to neutralize the generated HCl.
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature control to avoid decomposition or side reactions.
- Reaction times varying from 1 to 24 hours depending on scale and conditions.
An example reaction scheme from Parker’s thesis shows:
$$
\text{SES-Cl} + \text{Amine} \xrightarrow[\text{Base}]{\text{DMF}} \text{SES-protected sulfonamide}
$$
The product is purified by standard chromatographic techniques or recrystallization.
Alternative Synthetic Routes and Notes
- The SES protecting group can be introduced via nucleophilic substitution reactions with sulfonyl chlorides.
- The compound is sensitive to moisture and requires storage under inert atmosphere or refrigeration (2-8 °C).
- Deprotection is achieved under mild fluoride ion conditions (e.g., CsF), releasing the free amine without harsh conditions.
- Alternative fluoride sources and protecting group strategies have been explored to optimize yield and selectivity.
Research Findings and Analysis
Yield and Purity
- The improved chlorination method yields 70-86% of pure 2-(trimethylsilyl)ethanesulfonyl chloride, which is critical for downstream synthesis.
- The final sulfonamide product typically achieves high purity (>95%) after purification.
- Consistent reproducibility is reported with optimized reaction conditions.
Applications and Functional Utility
- The SES group is widely used in the protection of amines in complex organic syntheses due to its stability and mild deprotection.
- The compound facilitates regioselective metal-free oxidative cyclization reactions and annulation processes.
- It is also employed in asymmetric aziridination and other nitrogen-containing compound syntheses.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride synthesis | Chlorination of SES acid with SOCl2 or PCl5 | 70-86 | Controlled temperature, purified by distillation |
| Sulfonamide formation | SES-Cl + amine, base (Cs2CO3/Et3N), DMF/THF, RT to 50 °C | Variable (typically high) | Requires moisture-free conditions |
| Deprotection (optional) | Fluoride ion source (CsF), mild conditions | Quantitative | Mild, selective removal of SES group |
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(Trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of amine groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The sulfonamide groups also play a role in stabilizing the compound and enhancing its reactivity in certain chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related silyl-containing molecules from the provided evidence (Table 1), focusing on functional groups, reactivity, and inferred properties.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Influence: The target compound’s dual TMS groups may confer higher thermal stability and hydrophobicity compared to mono-silylated analogs like compound 18 . However, its ethanesulfonyl-sulfonamide backbone likely increases polarity relative to purely aromatic or furan-based silyl compounds (e.g., compound 15) . Unlike dimethylamine-containing silyl compounds (e.g., compound 24), the sulfonamide group in the target compound enables hydrogen-bonding interactions, which could affect its solubility in protic solvents .
Reactivity :
- The sulfonamide linkage in the target compound is prone to acid-catalyzed hydrolysis, a reactivity absent in benzyl alcohol (compound 18) or furan derivatives (compound 15). Conversely, the latter two may undergo oxidation or cycloaddition, respectively .
- Steric effects : The neopentyl-TMS structure in compound 24 creates steric hindrance around the amine, limiting nucleophilic reactivity. In contrast, the target compound’s linear ethanesulfonyl chain may allow greater conformational flexibility .
Synthetic Utility :
- Furan-based silyl compounds (e.g., compound 15) are often employed in Diels-Alder reactions due to their conjugated diene systems, whereas the target compound’s sulfonamide group could serve as a directing group in substitution reactions .
- Benzyl alcohol derivatives (compound 18) are intermediates in oxidation pathways, while the target compound’s dual TMS groups might stabilize transient intermediates in multistep syntheses .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide is C10H27NO4SSi2. The presence of two trimethylsilyl groups enhances the compound's stability and reactivity, making it suitable for various synthetic transformations.
Structure
| Property | Description |
|---|---|
| Molecular Formula | C10H27NO4SSi2 |
| Functional Groups | Sulfonamide, Trimethylsilyl |
| Stability | High |
| Reactivity | Moderate to high, depending on conditions |
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds with active sites in enzymes, potentially leading to inhibition of their activity. The steric hindrance provided by the trimethylsilyl groups may enhance selectivity in biochemical interactions.
Biological Activities
While specific studies on this compound are sparse, it is useful to consider the biological activities associated with similar sulfonamide compounds:
- Antibacterial Activity : Sulfonamides are historically known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Enzyme Inhibition : The compound may exhibit enzyme inhibition similar to other sulfonamides, potentially affecting metabolic pathways in microorganisms or mammalian cells.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that compounds with sulfonamide functionalities can exhibit significant antimicrobial effects. For example, a study demonstrated that certain sulfonamide derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Enzyme Interaction Studies : In biochemical assays, sulfonamides have been shown to interact with enzymes involved in amino acid metabolism. This interaction often leads to altered metabolic pathways, which can be beneficial in designing drugs targeting specific metabolic disorders.
- Synthetic Applications : The compound's unique structure allows it to be used as a reagent in organic synthesis. Its role as a protecting group facilitates the synthesis of complex molecules by preventing unwanted reactions during multi-step processes.
Q & A
Q. What are the optimal synthetic routes for 2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves sequential silylation and sulfonylation steps. For example, trimethylsilyl groups can be introduced via nucleophilic substitution using trimethylsilyl chloride under anhydrous conditions (e.g., THF or DCM as solvents). Sulfonamide formation may require activating agents like Hünig’s base to facilitate sulfonyl group transfer. Reaction temperatures should be maintained between 0–25°C to minimize side reactions like hydrolysis of silyl groups . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) is critical to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm silyl group integration (δ ~0.1–0.3 ppm for Si(CH3)3) and sulfonamide resonances (δ ~3.0–3.5 ppm for SO2NH). High-resolution mass spectrometry (HRMS) is essential to verify molecular weight (e.g., ESI+ mode). FT-IR can validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with UV detection at 210–220 nm .
Advanced Research Questions
Q. What are the key challenges in analyzing contradictory reactivity data for silyl-protected sulfonamides in nucleophilic environments?
- Methodological Answer : Contradictions often arise from competing hydrolysis pathways. For example, silyl groups may hydrolyze prematurely under basic conditions, altering reactivity. To resolve this:
- Conduct kinetic studies (e.g., monitoring reaction progress via in situ IR or NMR) to identify intermediates.
- Use computational modeling (DFT calculations) to compare energy barriers for hydrolysis vs. desired nucleophilic attack .
- Validate findings with controlled experiments (e.g., varying pH, solvent polarity) to isolate contributing factors .
Q. How can computational tools predict the compound’s stability in catalytic or biological systems?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to assess interactions with water or enzymes (e.g., binding affinity to sulfonamide-targeted proteins like carbonic anhydrase).
- Calculate frontier molecular orbitals (FMOs) to predict susceptibility to oxidation or nucleophilic attack.
- Cross-reference with experimental stability data (e.g., TGA/DSC for thermal stability, LC-MS for hydrolytic degradation products) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy to track silylation completion).
- Optimize crystallization conditions (anti-solvent addition rates, seeding protocols) to ensure consistent particle size distribution.
- Use design of experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature gradients) affecting yield and purity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental pKa values for the sulfonamide moiety?
- Methodological Answer :
- Theoretical pKa : Calculate via quantum mechanical methods (e.g., COSMO-RS) incorporating solvent effects.
- Experimental pKa : Determine via potentiometric titration in DMSO/water mixtures.
- Discrepancies may arise from solvation model inaccuracies or aggregation effects. Validate with NMR titrations (monitor protonation-dependent chemical shifts) .
Application-Oriented Questions
Q. What role does this compound play in designing silicon-containing polymers or hybrid materials?
- Methodological Answer : The dual silyl-sulfonamide structure enables:
- Crosslinking : Silyl groups can undergo sol-gel reactions to form SiO2 networks.
- Thermal stability : Sulfonamide groups enhance flame retardancy.
- Functionalization : Post-synthetic modification via silyl ether cleavage or sulfonamide alkylation .
Safety and Handling
Q. What are critical storage conditions to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials. Avoid exposure to moisture (use molecular sieves) and oxidizers (e.g., peroxides), as silyl groups are prone to hydrolysis and sulfonamides to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
